7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorobenzyl group, a morpholinyl group, and a purine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and guanidine derivative under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a base such as sodium hydride.
Addition of the Morpholinyl Group: The morpholinyl group is added through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the purine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the purine core.
Substitution: Nucleophilic substitution reactions can be performed to replace the chlorobenzyl or morpholinyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-(4-chlorobenzyl)-1,3-dimethyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione: A closely related compound with similar structural features but different substitution patterns.
7-(4-chlorobenzyl)-3-methyl-8-(4-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione: Another similar compound with a piperidinyl group instead of a morpholinyl group.
Uniqueness
7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O3/c1-21-14-13(15(24)20-17(21)25)23(10-11-2-4-12(18)5-3-11)16(19-14)22-6-8-26-9-7-22/h2-5H,6-10H2,1H3,(H,20,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECDLQCTBJKZHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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